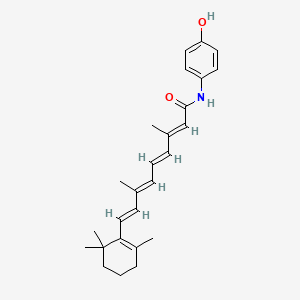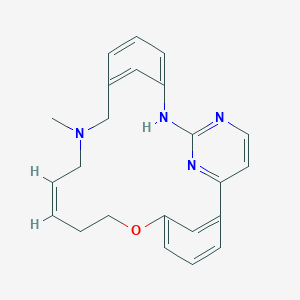
Zotiraciclib
説明
Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .
Molecular Structure Analysis
The chemical formula of this compound is C23H24N4O . Its molecular weight is 372.46 . The CAS number is 937270-47-8 .Chemical Reactions Analysis
This compound has been shown to have anti-glioma effects through transcriptional suppression, mitochondrial dysfunction, and adenosine 5’-triphosphate (ATP) reduction in glioblastoma . It is orally administered and likely penetrates the blood-brain barrier (BBB) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 372.46 . Its CAS number is 937270-47-8 .作用機序
Target of Action
Zotiraciclib primarily targets Cyclin-dependent kinase 9 (CDK9) , Tyrosine-protein kinase Fyn , and Tyrosine-protein kinase Lck . It also inhibits CDK2 , JAK2 , and FLT3 with IC50s of 13, 73, and 56 nM, respectively . These targets play crucial roles in cell cycle regulation and signal transduction pathways, making them valuable targets for cancer therapy.
Mode of Action
This compound acts by inhibiting its targets, thereby disrupting their normal functions. The inhibition of CDK9, for instance, leads to the depletion of Myc, a protein often overexpressed in many cancers . This disruption of normal cellular processes can lead to the death of cancer cells.
Biochemical Pathways
The inhibition of CDK9 by this compound affects the transcriptional elongation of short-lived antiapoptotic proteins such as Mcl-1 and XIAP, leading to the induction of apoptosis in cancer cells . The inhibition of JAK2 and FLT3 can disrupt various signaling pathways, further contributing to the anti-cancer effects of this compound .
Pharmacokinetics
This compound exhibits moderate to high systemic clearance, high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . This compound is mainly metabolized by CYP3A4 and CY1A2 .
Result of Action
The inhibition of its targets and the subsequent disruption of cellular processes lead to the effective inhibition of cancer cell proliferation . For instance, this compound has shown significant tumor growth inhibition (TGI) in in vivo studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of brain cancers . Furthermore, its metabolic stability may vary across species, being more stable in human and dog liver microsomes compared to mouse and rat .
Safety and Hazards
Zotiraciclib is safe in patients with recurrent high-grade astrocytomas . This compound-induced neutropenia can be profound but mostly transient, warranting close monitoring rather than treatment discontinuation . Once validated, polymorphisms predicting drug metabolism may allow personalized dosing of this compound .
将来の方向性
生化学分析
Biochemical Properties
Zotiraciclib plays a crucial role in biochemical reactions by inhibiting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9 . It also inhibits Janus kinase 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3) . The inhibition of CDK9 by this compound leads to the depletion of short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This inhibition prevents the phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces glioblastoma cell death and demonstrates synergistic anti-glioma effects when combined with temozolomide . This compound influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells that overexpress CDKs, JAK2, and FLT3 . It also affects cell signaling pathways, gene expression, and cellular metabolism by targeting multiple survival pathways in glioblastoma .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to and inhibits CDK subtypes, JAK2, and FLT3 . It also inhibits, to a lesser extent, TYK2, TYRO3, STAT5, and P38delta . The inhibition of CDK9 by this compound prevents the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of genes essential for cell survival and proliferation . This results in the depletion of short-lived survival proteins such as c-MYC and MCL-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound-induced neutropenia can be profound but mostly transient, with a significant decrease in absolute neutrophil count and neutrophil reactive oxygen species production occurring 12–24 hours after an oral dose . Both parameters recover by 72 hours . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum tolerated dose (MTD) of this compound combined with temozolomide was determined to be 250 mg in both dose-dense and metronomic schedules . Dose-limiting toxicities included neutropenia, diarrhea, elevated liver enzymes, and fatigue . At higher doses, this compound-induced neutropenia can be profound but mostly transient .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2 . The inhibition of CDK9 by this compound affects metabolic pathways by preventing the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of genes essential for cell survival and proliferation . This results in the depletion of short-lived survival proteins such as c-MYC and MCL-1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier . It has a high protein binding rate of over 99% . The transporters or binding proteins that this compound interacts with have not been extensively studied, but its localization and accumulation within cells and tissues are influenced by its ability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound involves its distribution within the nucleus, where it inhibits CDK9 and prevents the phosphorylation of RNA polymerase II . This inhibition affects the transcription of genes essential for cell survival and proliferation . The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied .
特性
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587492 | |
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937270-47-8 | |
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




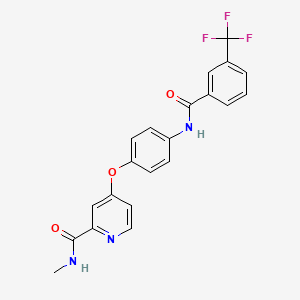
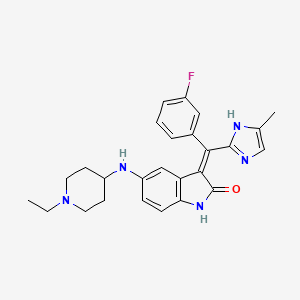

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

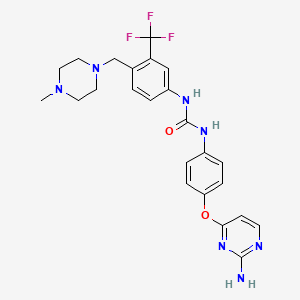




![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
